molecular formula C18H38O10 B1679837 Nonaethylene glycol CAS No. 3386-18-3

Nonaethylene glycol

Cat. No. B1679837
CAS RN: 3386-18-3
M. Wt: 414.5 g/mol
InChI Key: YZUUTMGDONTGTN-UHFFFAOYSA-N
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Description

Nonaethylene glycol is a polymer consisting of ethylene glycol repeating units and terminal hydroxyl groups . The ethylene glycol units have high water solubility properties . The hydroxyl groups can react in order to further derivatize the compound .


Synthesis Analysis

This compound monododecyl ether is a nonionic surfactant commonly used in research applications that require the stabilization of emulsions or the solubilization of hydrophobic compounds . These compounds can be impurities from the synthesis process of the main glycol employed as surfactant .


Molecular Structure Analysis

The molecular formula of this compound is C18H38O10 . The average mass is 414.488 Da and the monoisotopic mass is 414.246490 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 506.2±45.0 °C at 760 mmHg, and a flash point of 260.0±28.7 °C . It also has a molar refractivity of 102.5±0.3 cm3, a polar surface area of 114 Å2, and a molar volume of 371.6±3.0 cm3 .

Scientific Research Applications

Crystallinity and Characterization

Nonaethylene glycol has been characterized in terms of its crystallinity, utilizing techniques such as wide- and small-angle X-ray scattering, Raman scattering, infrared spectroscopy, and differential scanning calorimetry. Its crystal habit is lamellar, with high crystallinity and ordered surface layers, similar to that of high molecular weight poly(ethylene oxide) (Marshall et al., 1981).

Preparation and Purity

Methods have been developed for the preparation of pure this compound, using diluents such as toluene and tetrahydrofuran. The reaction in tetrahydrofuran is notably faster, making it a preferred medium (Teo et al., 1982).

Environmental Impact and Biodegradation

Studies have focused on the environmental impact of polyethylene glycols, including this compound, particularly their biodegradation by microorganisms in sewage, river waters, and soil. This is significant given their use in products like cosmetics, pharmaceuticals, and as antifreeze agents (Jones & Watson, 1976).

Bioanalytical Methods for PEGs

Recent advances in bioanalytical methods for polyethylene glycols have been noteworthy. These methods are crucial for evaluating the pharmacokinetic behaviors of pegylated pharmaceuticals, which involve the attachment of polyethylene glycols to therapeutic molecules (Zhang et al., 2020).

Pharmaceutical Applications

This compound has been investigated in the context of pharmaceuticals, particularly for itsrole in enhancing the growth of mammalian cells. At low concentrations, it has been shown to significantly stimulate cell growth, especially under serum-free or low serum conditions. This finding has implications for the cultivation of various mammalian cell lines and the production of certain pharmaceuticals, such as anti-tetanus toxoid human monoclonal antibodies (Shintani et al., 1988).

Environmental Remediation

In the context of environmental remediation, this compound has been studied for its potential to reduce the environmental impact of deicing agents, such as those used in aircraft deicers. Research suggests that certain plants can enhance the degradation of ethylene glycol in soil, potentially minimizing its environmental impact (Rice, Anderson, & Coats, 1997).

Safety and Hazards

Nonaethylene glycol should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Nonaethylene glycol, also known as Polidocanol , is primarily used as a sclerosing agent . Its primary targets are the blood vessel endothelium . The compound’s role is to locally damage the endothelium, leading to platelet aggregation at the site .

Mode of Action

Upon administration, this compound interacts with its targets by causing local damage to the blood vessel endothelium . This endothelial damage triggers platelet aggregation at the site, which then attaches to the venous wall . This process results in the formation of a dense network of platelets, cellular debris, and fibrin that occludes the vessel .

Biochemical Pathways

This compound is a poly(ethylene glycol) (PEG) based compound . It is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging disease-causing proteins for degradation . .

Pharmacokinetics

It is known that the compound’s hydrophilicity and electrical neutrality contribute to its unique properties . These properties likely influence its bioavailability and pharmacokinetics, but more research is needed to fully understand these aspects.

Result of Action

The primary result of this compound’s action is the occlusion of blood vessels . By damaging the endothelium and triggering platelet aggregation, this compound leads to the formation of a dense network that blocks the vessel . This action is utilized in the treatment of uncomplicated spider veins and reticular veins .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O10/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h19-20H,1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUUTMGDONTGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187492
Record name Nonaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3386-18-3
Record name 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3386-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonaethylene glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21,24-octaoxahexacosane-1,26-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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